6-{[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. Notably, it can be derived from allylpolymethoxybenzenes , such as apiol , which are abundant in parsley and dill seeds. The key intermediate, aldehyde 6 , is obtained by formylation of dihydroapiol . This synthetic route allows for the introduction of various substituents, including methoxy groups, into the ring .
Chemical Reactions Analysis
Scientific Research Applications
Antitumor and Anticancer Properties
HMS3510O07 has garnered attention due to its potential antitumor and anticancer effects. Research indicates that it inhibits metastasis in breast, skin (melanoma), and ovarian cancer in mice . Its unique structure and functional groups may contribute to these properties.
Coenzyme Q Analogues
Coenzyme Q (CoQ) plays a crucial role in cellular energy production. HMS3510O07 serves as an intermediate for synthesizing methoxy-analogues of CoQ. By modifying the substituents on the benzodioxole ring, researchers can create CoQ analogues with tailored properties .
Quinone Synthesis
Quinones are essential compounds involved in various biological processes. HMS3510O07 serves as a precursor for quinone synthesis. The oxidative rearrangement of its derivatives allows the incorporation of methoxy groups, leading to potential therapeutic applications .
Formylation Reactions
The formylation of HMS3510O07’s precursor (dihydroapiol) yields aldehyde 6. This step is crucial for subsequent transformations. Researchers have explored formylation reactions to access key intermediates for CoQ analogues .
COX Enzyme Inhibition
HMS3510O07 derivatives may exhibit COX (cyclooxygenase) inhibition. For instance, compound 4f shows potent activity against COX1, while compound 3b inhibits both COX1 and COX2. These findings suggest potential anti-inflammatory applications .
Continuous Acylation Processes
In continuous acylation processes, HMS3510O07 derivatives have been studied. Stable results were obtained using AquivionSO3H® as a catalyst, emphasizing its potential in synthetic chemistry .
properties
IUPAC Name |
6-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6S/c27-21-4-2-15-11-18(12-16-5-6-26(21)22(15)16)33(29,30)25-9-7-24(8-10-25)23(28)17-1-3-19-20(13-17)32-14-31-19/h1,3,11-13H,2,4-10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGOEJVWCIVDOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one |
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